N-benzyl-3-nitrothiophen-2-amine
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Overview
Description
N-benzyl-3-nitrothiophen-2-amine is a heterocyclic compound that belongs to the class of nitrothiophenes These compounds are characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom, and a nitro group attached to the ring The benzyl group is attached to the nitrogen atom of the amine group, making this compound a derivative of 3-nitrothiophen-2-amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-nitrothiophen-2-amine can be achieved through a novel protocol involving the reaction of α-nitroketene N,S-aryl/alkylaminoacetals and 1,4-dithiane-2,5-diol in the presence of potassium carbonate in refluxing ethanol . This transformation generates two carbon-carbon bonds in a single operation and proceeds through a reaction sequence comprising 2-mercaptoacetaldehyde generation, nucleophilic carbonyl addition, annelation, and elimination steps .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis protocol. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-nitrothiophen-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 3-amino-N-benzylthiophen-2-amine.
Substitution: Various N-substituted 3-nitrothiophen-2-amines.
Oxidation: Sulfoxides or sulfones of this compound.
Scientific Research Applications
N-benzyl-3-nitrothiophen-2-amine has several scientific research applications, including:
Medicinal Chemistry: Nitrothiophenes, including this compound, have shown potential as chemotherapeutic agents due to their ability to release nitric oxide, which has various biological effects.
Biological Studies: Nitrothiophenes are studied for their antiviral, antitumor, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-benzyl-3-nitrothiophen-2-amine involves the release of nitric oxide, which can interact with various molecular targets and pathways in biological systems. Nitric oxide is known to modulate several physiological processes, including vasodilation, neurotransmission, and immune response. The nitro group in the compound is reduced to release nitric oxide, which then exerts its effects on target molecules .
Comparison with Similar Compounds
Similar Compounds
3-nitrothiophen-2-amine: Lacks the benzyl group, making it less lipophilic and potentially less bioavailable.
N-alkyl-3-nitrothiophen-2-amines: Similar structure but with different alkyl groups instead of the benzyl group, which can affect their biological activity and solubility.
Uniqueness
N-benzyl-3-nitrothiophen-2-amine is unique due to the presence of the benzyl group, which enhances its lipophilicity and potentially its bioavailability. This structural feature may contribute to its distinct biological activities and applications compared to other nitrothiophenes .
Properties
IUPAC Name |
N-benzyl-3-nitrothiophen-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-13(15)10-6-7-16-11(10)12-8-9-4-2-1-3-5-9/h1-7,12H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIWMLUJLWMJOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CS2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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